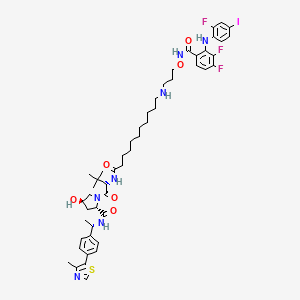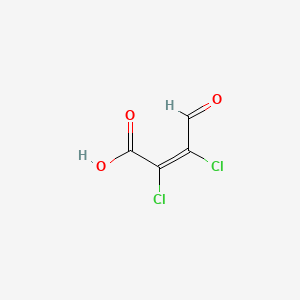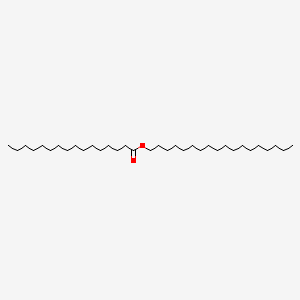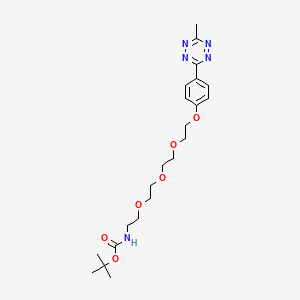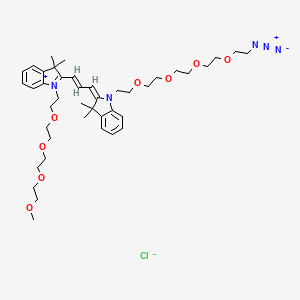
N-(m-PEG4)-N'-(azide-PEG4)-Cy3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(m-PEG4)-N'-(azide-PEG4)-Cy3 is a PEG derivative containing cyanine dye with excitation/emission maximum 555/570 nm as well as an azide group, which enables Click Chemistry. The hydophilic PEG spacer increases solubility in aqueous media.
Wissenschaftliche Forschungsanwendungen
Immobilization of Biomolecules
One application of N-(m-PEG4)-N'-(azide-PEG4)-Cy3 is in the immobilization of biomolecules onto solid surfaces. This process utilizes sequential Diels-Alder and azide-alkyne cycloaddition reactions (click chemistry) for effective attachment of carbohydrates and proteins to surfaces. This technique is facilitated by the stability of functional groups like alkyne, azide, cyclodiene, and EMC, which do not react with common organic reagents or biomolecule functional groups. The use of appropriate PEG linkers in this method allows for the immobilization of a wide range of complex substances (Sun et al., 2006).
Application in Dye-Sensitized Solar Cells
This compound has been utilized in the synthesis of Poly(ethylene glycol) containing terminal azide groups (PEG-N3), which were then complexed with ionic components to enhance the mechanical properties of electrolytes in solid-state dye-sensitized solar cells (DSSCs). This application highlights the use of PEG-N3 in improving solar cell performance through material innovation (Koh et al., 2010).
Cartilage Tissue Engineering
In the field of tissue engineering, this compound has been employed in the synthesis of in situ cross-linkable hyaluronic acid hydrogels. These hydrogels, derived from hyaluronic acid via bioorthogonal reactions, showed potential in cartilage regeneration. The gelation involved copper-free click reactions between azide and dibenzyl cyclooctyne, demonstrating the hydrogel's ability to support cell survival and regenerate cartilaginous tissue (Han et al., 2018).
Synthesis of Photo-responsive Micelles
This compound has been used in the creation of photo-responsive reversible micelles for controlled release and re-encapsulation of hydrophobic drugs. These micelles were formed by connecting amphiphilic poly(ethylene glycol)-modified poly(carbonate)s and azide-functional trifluoromethoxy-azobenzene, exhibiting reversible self-assembly and disassembly under light irradiation (Hu et al., 2014).
Eigenschaften
Molekularformel |
C42H62ClN5O8 |
|---|---|
Molekulargewicht |
800.44 |
IUPAC-Name |
(2E)-1-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethyl]-2-[(E)-3-[1-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]prop-2-enylidene]-3,3-dimethylindole;chloride |
InChI |
InChI=1S/C42H62N5O8.ClH/c1-41(2)35-11-6-8-13-37(35)46(18-21-50-26-29-54-32-31-52-24-23-48-5)39(41)15-10-16-40-42(3,4)36-12-7-9-14-38(36)47(40)19-22-51-27-30-55-34-33-53-28-25-49-20-17-44-45-43;/h6-16H,17-34H2,1-5H3;1H/q+1;/p-1 |
InChI-Schlüssel |
HVUSQYQFLSTKMM-APZLAQLZSA-M |
SMILES |
CC1(C2=CC=CC=C2[N+](=C1C=CC=C3C(C4=CC=CC=C4N3CCOCCOCCOCCOCCN=[N+]=[N-])(C)C)CCOCCOCCOCCOC)C.[Cl-] |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
N-(m-PEG4)-N'-(azide-PEG4)-Cy3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


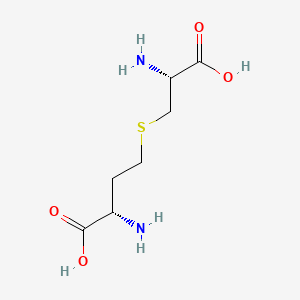
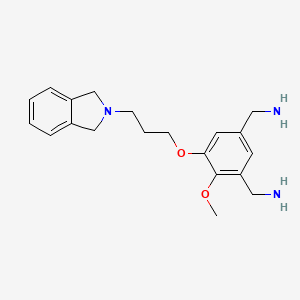
![4-[(2E)-2-(2-amino-3-chloro-5-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]-N-pyridin-2-ylbenzenesulfonamide](/img/structure/B1193138.png)

